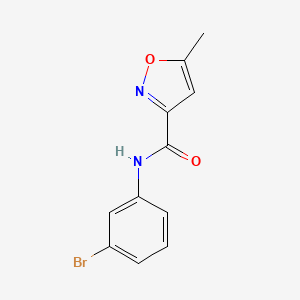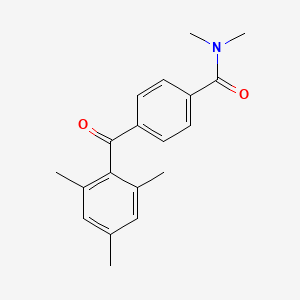
5-chloro-2-hydroxy-N-(2-methyl-5-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-hydroxy-N-(2-methyl-5-nitrophenyl)benzamide, also known as Niflumic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in scientific research to study its effects on various physiological and biochemical processes. It is a potent inhibitor of the Ca2+-activated Cl- channel and has been shown to have a wide range of pharmacological and therapeutic effects.
Mecanismo De Acción
5-chloro-2-hydroxy-N-(2-methyl-5-nitrophenyl)benzamide acid works by inhibiting the Ca2+-activated Cl- channel, which is involved in a wide range of physiological processes, including smooth muscle contraction, epithelial transport, and neuronal signaling. By inhibiting this channel, 5-chloro-2-hydroxy-N-(2-methyl-5-nitrophenyl)benzamide acid can modulate the activity of these processes, leading to its pharmacological effects.
Biochemical and Physiological Effects:
5-chloro-2-hydroxy-N-(2-methyl-5-nitrophenyl)benzamide acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. It has also been shown to modulate the activity of ion channels, including the Ca2+-activated Cl- channel, leading to its effects on smooth muscle contraction, epithelial transport, and neuronal signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-chloro-2-hydroxy-N-(2-methyl-5-nitrophenyl)benzamide acid in lab experiments is its potent inhibitory effect on the Ca2+-activated Cl- channel. This makes it a useful tool for studying the role of this channel in various physiological processes. However, one limitation of using 5-chloro-2-hydroxy-N-(2-methyl-5-nitrophenyl)benzamide acid is its potential off-target effects, which could lead to unintended consequences in experimental systems.
Direcciones Futuras
There are several future directions for research involving 5-chloro-2-hydroxy-N-(2-methyl-5-nitrophenyl)benzamide acid. One area of research is to further elucidate its mechanism of action on the Ca2+-activated Cl- channel and other ion channels. Another area of research is to explore its potential as a therapeutic agent for various diseases, including cancer. Finally, there is potential for the development of novel analogs of 5-chloro-2-hydroxy-N-(2-methyl-5-nitrophenyl)benzamide acid with improved pharmacological properties.
Métodos De Síntesis
5-chloro-2-hydroxy-N-(2-methyl-5-nitrophenyl)benzamide acid can be synthesized by reacting 5-chloro-2-hydroxybenzoic acid with 2-methyl-5-nitroaniline in the presence of phosphorus oxychloride. The resulting product is then treated with hydroxylamine hydrochloride and sodium hydroxide to yield 5-chloro-2-hydroxy-N-(2-methyl-5-nitrophenyl)benzamide acid.
Aplicaciones Científicas De Investigación
5-chloro-2-hydroxy-N-(2-methyl-5-nitrophenyl)benzamide acid has been extensively used in scientific research to study its effects on various physiological and biochemical processes. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
5-chloro-2-hydroxy-N-(2-methyl-5-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-8-2-4-10(17(20)21)7-12(8)16-14(19)11-6-9(15)3-5-13(11)18/h2-7,18H,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUQPKZBIOCLSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-hydroxy-N-(2-methyl-5-nitrophenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5698525.png)

![2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5698534.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5698540.png)
![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5698541.png)




![4-(2-oxo-1-pyrrolidinyl)-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5698563.png)
![5-ethyl-N'-[1-(4-ethylphenyl)ethylidene]-3-thiophenecarbohydrazide](/img/structure/B5698575.png)
![N-ethyl-3,3-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B5698577.png)

